molecular formula C2H4F3N B1214592 2,2,2-Trifluoroethylamine CAS No. 753-90-2

2,2,2-Trifluoroethylamine

Cat. No. B1214592
CAS RN: 753-90-2
M. Wt: 99.06 g/mol
InChI Key: KIPSRYDSZQRPEA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethylamine is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It is soluble in water, ethanol, and chloroform, slightly soluble in benzene, and hardly soluble in ether .


Synthesis Analysis

2,2,2-Trifluoroethylamine hydrochloride has been prepared by the catalytic hydrogenation of 2,2,2-trifluoroacetonitrile, which was obtained from 2,2,2-trifluoroacetamide on treatment with phosphorus pentoxide . The reaction with 1a and subsequent hydrolysis of 3a yielded -unprotected 1-allylated 2,2,2-trifluoroethylamine 4a in 63% yield in two steps .


Molecular Structure Analysis

The molecular formula of 2,2,2-Trifluoroethylamine is C2H4F3N . Its molecular weight is 99.06 . The IUPAC Standard InChI is InChI=1S/C2H4F3N/c3-2(4,5)1-6/h1,6H2 .


Chemical Reactions Analysis

2,2,2-Trifluoroethylamine undergoes various reactions. For instance, it has been used in the determination of ibuprofen, a non-steroid anti-inflammatory drug (NSAID), residue in surface and wastewater samples .


Physical And Chemical Properties Analysis

2,2,2-Trifluoroethylamine is a liquid at room temperature . It has a refractive index of 1.301 , a boiling point of 36-37 °C , and a density of 1.262 g/mL at 20 °C . It should be stored at 2-8°C .

Scientific Research Applications

Organic Synthesis

2,2,2-Trifluoroethylamine: serves as a versatile building block in organic synthesis. Its incorporation into various molecular frameworks can introduce trifluoromethyl groups, which are valuable in medicinal chemistry due to their ability to modulate biological activity and improve metabolic stability .

Pharmaceuticals

In pharmaceutical research, 2,2,2-Trifluoroethylamine is used as an intermediate in the synthesis of drug molecules. Its trifluoromethyl group is a common moiety in many pharmaceuticals, contributing to the drugs’ pharmacokinetic properties such as increased lipophilicity and bioavailability .

Agrochemicals

The compound finds application in the development of agrochemicals. The trifluoromethyl group, when part of agrochemical compounds, can enhance the activity and durability of pesticides and herbicides, making 2,2,2-Trifluoroethylamine a valuable component in this field .

Environmental Analysis

2,2,2-Trifluoroethylamine: is utilized in environmental analysis, particularly in the determination of residues of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen in surface and wastewater samples. It helps in the derivatization of these compounds, facilitating their detection and quantification .

Derivatization of Carboxylic Acids

In analytical chemistry, 2,2,2-Trifluoroethylamine is employed for the derivatization of aqueous carboxylic acids to their corresponding 2,2,2-trifluoroethylamide derivatives. This transformation is crucial for improving the volatility and detectability of carboxylic acids in various analytical techniques .

Dyestuff Industry

As an intermediate, 2,2,2-Trifluoroethylamine is also used in the dyestuff industry. It plays a role in the synthesis of dyes where the introduction of a trifluoromethyl group can affect the dye’s color properties and stability .

Mechanism of Action

Target of Action

2,2,2-Trifluoroethylamine is a volatile organic compound . It is primarily used as a reagent in organic synthesis . The primary targets of 2,2,2-Trifluoroethylamine are organic compounds that it reacts with during synthesis . It is also known to target the respiratory system, causing irritation upon exposure .

Mode of Action

The mode of action of 2,2,2-Trifluoroethylamine involves its interaction with other organic compounds during synthesis. For example, it has been used in the determination of ibuprofen, a non-steroid anti-inflammatory drug (NSAID), residue in surface and wastewater samples . It reacts with these compounds, leading to changes in their structure and properties .

Biochemical Pathways

The specific biochemical pathways affected by 2,2,2-Trifluoroethylamine depend on the organic compounds it is reacting with. In one study, it was used in a reaction with [Ru(bpy)2(NO)Cl]2+ to produce a number of organic compounds via nucleophilic substitution of the intermediate 2,2,2-trifluoroethyldiazonium ion .

Pharmacokinetics

It is known to be a volatile compound , suggesting that it could be rapidly absorbed and distributed in the body upon exposure.

Result of Action

The molecular and cellular effects of 2,2,2-Trifluoroethylamine’s action are largely dependent on the specific reactions it is involved in. For instance, in the reaction with [Ru(bpy)2(NO)Cl]2+, it leads to the formation of various organic compounds . It is also known to cause irritation to the respiratory system upon exposure .

Action Environment

The action, efficacy, and stability of 2,2,2-Trifluoroethylamine can be influenced by various environmental factors. For instance, its volatility suggests that it could be affected by temperature and pressure . Additionally, safety data indicates that it should be kept away from heat and sources of ignition due to its flammability .

Safety and Hazards

2,2,2-Trifluoroethylamine is highly flammable and corrosive . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is toxic if inhaled . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with skin and eyes .

properties

IUPAC Name

2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F3N/c3-2(4,5)1-6/h1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPSRYDSZQRPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061070
Record name Ethanamine, 2,2,2-trifluoro-
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Molecular Weight

99.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethylamine

CAS RN

753-90-2
Record name 2,2,2-Trifluoroethylamine
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Record name Ethanamine, 2,2,2-trifluoro-
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Record name Ethanamine, 2,2,2-trifluoro-
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Record name Ethanamine, 2,2,2-trifluoro-
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Record name 2,2,2-trifluoroethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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